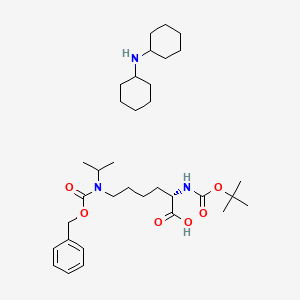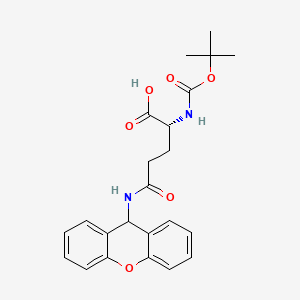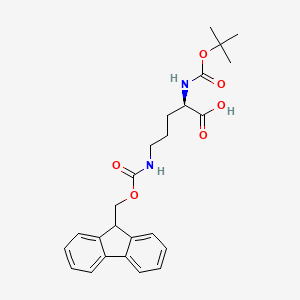
Fmoc-Lys(Dnp)-OH
Übersicht
Beschreibung
Fmoc-Lys(Dnp)-OH is a synthetic amino acid used in a variety of laboratory experiments. It is a derivative of lysine, which is an essential amino acid found in all proteins. Fmoc-Lys(Dnp)-OH is a fluorescently labeled amino acid that can be used to study the structure and function of proteins and other biological molecules. It has been used in a range of applications, including protein labeling, enzyme assays, and drug delivery. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Fmoc-Lys(Dnp)-OH.
Wissenschaftliche Forschungsanwendungen
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-Lys(Dnp)-OH: plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for various biomedical applications . These hydrogels can be used for drug delivery systems , where they can provide a controlled release of therapeutic agents. Additionally, they serve as diagnostic tools for imaging , offering a non-invasive method to monitor biological processes in real-time.
Tissue Engineering
The self-assembling properties of peptides containing Fmoc-Lys(Dnp)-OH make them ideal candidates for tissue engineering applications . These peptides can form rigid hydrogels that support cell adhesion, survival, and proliferation , creating a scaffold that mimics the natural extracellular matrix and promotes tissue regeneration.
Protease Activity Assays
In proteomics, Fmoc-Lys(Dnp)-OH is utilized to create fluorescence resonance energy transfer (FRET) peptide substrates . These substrates are essential for protease activity assays , which are critical in understanding the role of proteases in diseases. The FRET substrates can be used to measure enzyme kinetics and inhibitor screening, providing valuable insights into enzyme functionality.
Synthesis of Triple-Helical Peptides
The compound is also instrumental in synthesizing triple-helical peptides (THPs), which are used to study the stability and folding of collagen-like structures . These peptides have implications in understanding collagen-related diseases and developing collagen-based biomaterials .
Development of Fluorogenic Substrates
Fmoc-Lys(Dnp)-OH: is used in the design of fluorogenic substrates that are selectively cleaved by specific enzymes . These substrates are crucial for real-time monitoring of enzyme activity, which is particularly useful in high-throughput screening for drug discovery.
Peptide Self-Assembly Studies
The amphiphilic nature of peptides containing Fmoc-Lys(Dnp)-OH allows them to self-assemble into various nanostructures . Studying these self-assembled structures helps in understanding the fundamental principles of molecular self-assembly and has potential applications in nanotechnology and material science .
Wirkmechanismus
Target of Action
Fmoc-Lys(Dnp)-OH is primarily used in the field of peptide synthesis . It is a modified amino acid that is often utilized as a building block in the fabrication of functional materials . Its primary targets are proteases, specifically matrix metalloproteinases (MMPs) . MMPs are enzymes that have been implicated in various disease states such as arthritis, periodontal disease, and tumor cell invasion .
Mode of Action
Fmoc-Lys(Dnp)-OH interacts with its targets (MMPs) by serving as a substrate for these enzymes . It is incorporated into the sequence of a substrate peptide, which is then recognized and hydrolyzed by the MMPs . The hydrolysis of the substrate can be monitored due to the presence of the fluorophore (Fmoc) and the quencher (Dnp), which allows for the evaluation of protease activity .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Dnp)-OH are primarily related to the activity of MMPs . MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By serving as a substrate for these enzymes, Fmoc-Lys(Dnp)-OH can influence these processes.
Result of Action
The primary result of the action of Fmoc-Lys(Dnp)-OH is the hydrolysis of the substrate peptide by MMPs . This can be monitored due to the fluorescence resonance energy transfer (FRET) between the fluorophore (Fmoc) and the quencher (Dnp) . The hydrolysis of the substrate results in an increase in fluorescence, allowing for the evaluation of protease activity .
Action Environment
The action of Fmoc-Lys(Dnp)-OH can be influenced by various environmental factors. For instance, the pH and the presence of buffer ions can affect the self-assembly of Fmoc-Lys(Dnp)-OH to gel formation . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks .
Eigenschaften
IUPAC Name |
(2S)-6-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O8/c32-26(33)24(11-5-6-14-28-23-13-12-17(30(35)36)15-25(23)31(37)38)29-27(34)39-16-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-10,12-13,15,22,24,28H,5-6,11,14,16H2,(H,29,34)(H,32,33)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENCMORJQAUAAJ-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Dnp)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















